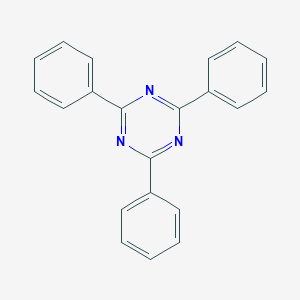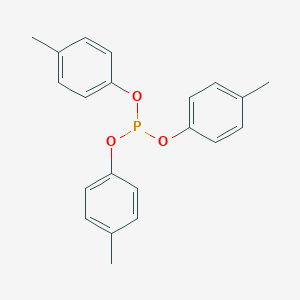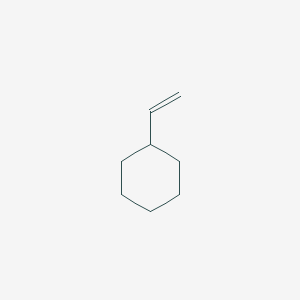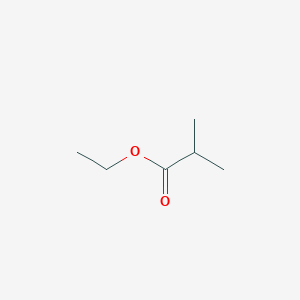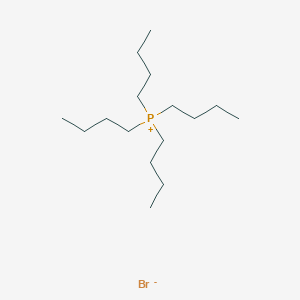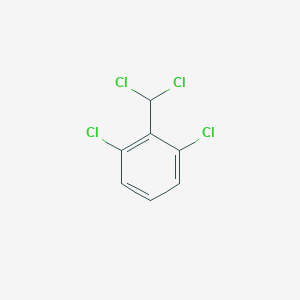
Prednisolone tebutate
Overview
Description
Prednisolone tebutate is a synthetic glucocorticoid corticosteroid and a corticosteroid ester. It is primarily used for its anti-inflammatory and immunosuppressive properties. This compound is a derivative of prednisolone, modified to enhance its pharmacokinetic properties and efficacy .
Mechanism of Action
Target of Action
Prednisolone tebutate is a synthetic glucocorticoid corticosteroid . Its primary targets are the glucocorticoid receptors, which play a crucial role in the regulation of the immune response and inflammation .
Mode of Action
This compound exerts its effects by binding to the glucocorticoid receptors. This binding mediates changes in gene expression that lead to multiple downstream effects over hours to days . The short-term effects of corticosteroids like this compound include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .
Biochemical Pathways
The predominant anti-inflammatory action of prednisolone is mediated by inhibition of prostaglandin (PG) synthesis via two actions on the arachidonic acid (AA) pathway . This results in the suppression of the inflammatory response and the immune system, which can be beneficial in conditions such as adrenocortical insufficiency, inflammatory conditions, and some cancers .
Pharmacokinetics
It’s known that prednisolone can be reversibly metabolized to prednisone, which is then metabolized to various compounds . Prednisolone acetate, a related compound, is predominantly excreted in the urine .
Result of Action
The result of this compound’s action is a reduction in inflammation and immune response. This can lead to relief from symptoms in various conditions, including endocrine, rheumatic, and hematologic disorders; collagen, dermatologic, ophthalmic, respiratory, and gastrointestinal diseases; allergic and edematous states; and other conditions like tuberculous meningitis .
Biochemical Analysis
Biochemical Properties
Prednisolone tebutate, like other glucocorticoids, interacts with the glucocorticoid receptor . This interaction leads to changes in gene expression that result in multiple downstream effects over hours to days .
Cellular Effects
This compound has anti-inflammatory and immunosuppressive effects . It suppresses virtually every component of the inflammatory process, including the synthesis of interleukins and other proinflammatory cytokines, cell-mediated immunity, complement synthesis, and the production and activity of leukocytes .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the glucocorticoid receptor . This binding mediates changes in gene expression that lead to multiple downstream effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to suppress inflammation induced by monosodium urate crystals at 7 days . It also produced atrophy and necrosis of the membrane, yielding a very thin membrane with almost no vessels .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been studied at various dosages . The plasma pharmacokinetics of prednisolone and its active metabolite prednisolone were determined following oral prednisone administration in dogs .
Metabolic Pathways
Prednisolone can be reversibly metabolized to prednisone, which is then metabolized to various compounds . This indicates that this compound may be involved in similar metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of prednisolone tebutate involves the esterification of prednisolone with tert-butyl acetate. The reaction typically requires an acid catalyst and is carried out under controlled temperature conditions to ensure the formation of the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction mixture is subjected to high-pressure liquid chromatography to purify the final product. The compound is then stored in sterile, nitrogen-sealed containers to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Prednisolone tebutate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct pharmacological properties.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms .
Scientific Research Applications
Prednisolone tebutate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Prednisolone: The parent compound, used widely for its anti-inflammatory properties.
Deflazacort: Another glucocorticoid with similar uses but different pharmacokinetic properties.
Vamorolone: A newer compound with reduced side effects compared to traditional glucocorticoids.
Comparison: Prednisolone tebutate is unique due to its esterified form, which enhances its stability and prolongs its duration of action. Compared to prednisolone, it has improved pharmacokinetic properties, making it more effective in certain clinical settings. Deflazacort and vamorolone offer alternative options with varying side effect profiles and efficacy .
Properties
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3,3-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38O6/c1-24(2,3)14-22(31)33-15-21(30)27(32)11-9-19-18-7-6-16-12-17(28)8-10-25(16,4)23(18)20(29)13-26(19,27)5/h8,10,12,18-20,23,29,32H,6-7,9,11,13-15H2,1-5H3/t18-,19-,20-,23+,25-,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMXXHTVHHLNRO-KAJVQRHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)COC(=O)CC(C)(C)C)O)CCC4=CC(=O)C=CC34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)CC(C)(C)C)O)CCC4=CC(=O)C=C[C@]34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023505 | |
| Record name | Prednisolone tebutate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7681-14-3 | |
| Record name | Prednisolone tebutate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7681-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prednisolone tebutate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prednisolone tebutate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14632 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Prednisolone tebutate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-(3,3-dimethylbutyrate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.783 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PREDNISOLONE TEBUTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1V7A1U282K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Prednisolone Tebutate in the context of inflammation?
A1: this compound is a corticosteroid with potent anti-inflammatory properties. While the exact mechanism is not detailed in the provided research, corticosteroids like this compound generally work by binding to glucocorticoid receptors in the cytoplasm. This complex then translocates to the nucleus, influencing gene transcription. This leads to a decrease in the production of inflammatory mediators such as prostaglandins and leukotrienes, and a reduction in the activity of inflammatory cells like leukocytes [, ].
Q2: How does this compound compare to other corticosteroid preparations in terms of its effects on monosodium urate (MSU) crystal-induced inflammation?
A2: A study using a rat air pouch model [] compared this compound to Betamethasone and Triamcinolone Hexacetonide. It found that while all three corticosteroids suppressed inflammation induced by MSU crystals, they exhibited different profiles. This compound and Triamcinolone Hexacetonide demonstrated a slower onset of action but produced a more dramatic suppression of inflammation after 7 days compared to Betamethasone. Interestingly, both this compound and Triamcinolone Hexacetonide led to significant atrophy of the membrane lining the air pouch, suggesting potential long-term structural impacts. Furthermore, all three corticosteroids, including this compound, were linked to an increased presence of tophus-like structures and persistent MSU crystals compared to the control group. This suggests a potential for these medications to contribute to the development of chronic features in conditions like gout.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


